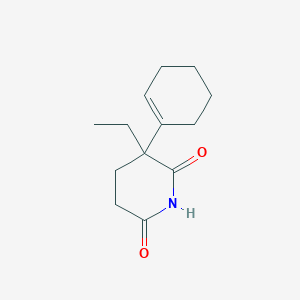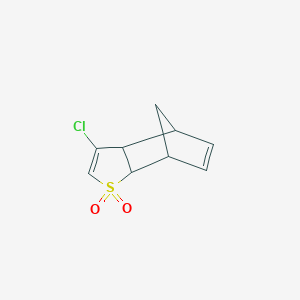
3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, including the formation of the benzothiophene core and subsequent chlorination and oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3a,4,7,7a-tetrahydro-4,7-methanoindene
- 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
Uniqueness
3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
93905-72-7 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
5-chloro-3λ6-thiatricyclo[5.2.1.02,6]deca-4,8-diene 3,3-dioxide |
InChI |
InChI=1S/C9H9ClO2S/c10-7-4-13(11,12)9-6-2-1-5(3-6)8(7)9/h1-2,4-6,8-9H,3H2 |
InChI Key |
ZGZAUUWRSQUDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=CS3(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


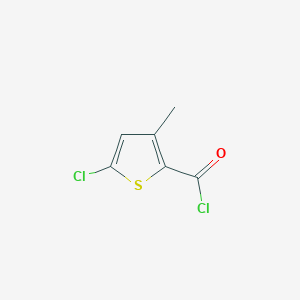
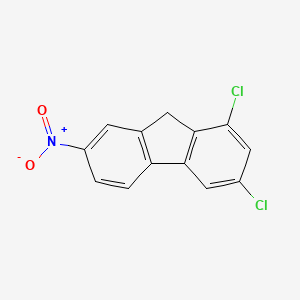

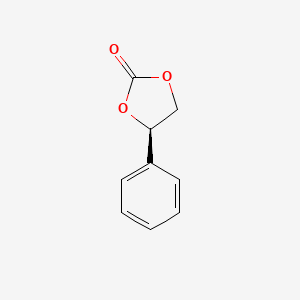
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
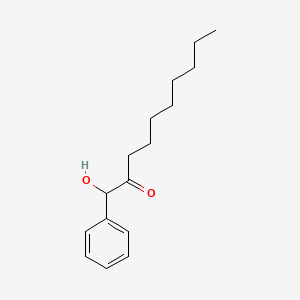
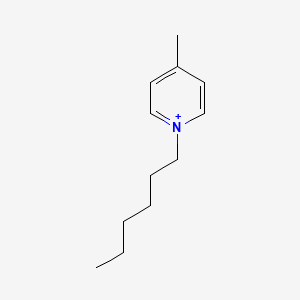
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
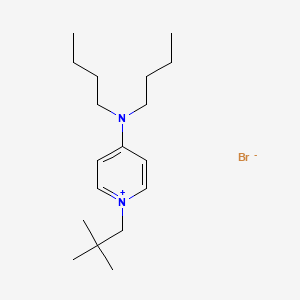
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
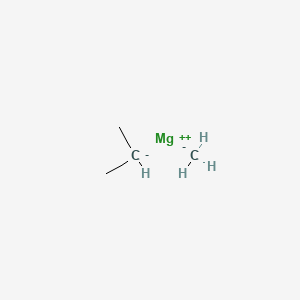
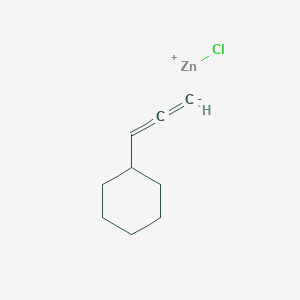
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
